![molecular formula C22H21N5OS B2381690 N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893927-94-1](/img/structure/B2381690.png)

N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

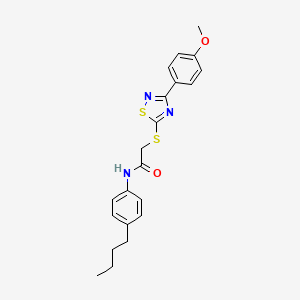

“N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines by NCI (USA) . Compound 7d, which is likely similar in structure to the compound , showed prominent anticancer activity .Applications De Recherche Scientifique

Synthesis and Derivative Development

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues

A study by Taylor & Patel (1992) detailed the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent. This research highlights the chemical processes involved in creating these compounds (Taylor & Patel, 1992).

Antimicrobial Activity of Pyrazolopyrimidines with Benzothiazole

Azam et al. (2013) synthesized benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety and evaluated their in vitro antimicrobial activity. This demonstrates the potential of these compounds in addressing microbial resistance (Azam et al., 2013).

Antihypertensive Properties

A study by El-feky & Abd el-Samii (1996) focused on the synthesis and potential antihypertensive activity of 1-(4-benzyl-1-phthalazinyl)-pyrazolo[3,4-d]pyrimidines, illustrating the cardiovascular applications of these compounds (El-feky & Abd el-Samii, 1996).

Cytotoxic Activity Against Cancer Cell Lines

Bakr & Mehany (2016) synthesized a compound with the pyrazolo[3,4-d]pyrimidine core and screened its antiproliferative activity against various cancer cell lines, showing its potential in cancer research (Bakr & Mehany, 2016).

Biological and Pharmacological Applications

Antimicrobial Agents

Bondock et al. (2008) discussed the synthesis of novel heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents, highlighting the therapeutic potential of these compounds (Bondock et al., 2008).

Isoxazoline and Isoxazole Derivatives

Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of this chemical structure in creating diverse biologically active compounds (Rahmouni et al., 2014).

Anticonvulsant Activity

Tarikogullari et al. (2010) explored the anticonvulsant activity of some alkanamide derivatives, providing insight into the neurological applications of these compounds (Tarikogullari et al., 2010).

Inhibitory Activity Against Growth Factors

A compound synthesized by Bakr & Mehany (2016) showed potent inhibitory activity against various growth factors, suggesting its potential in cancer therapy and other diseases involving abnormal cell growth (Bakr & Mehany, 2016).

Mécanisme D'action

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves inhibition of EGFR and ErbB2 kinases, which leads to induction of apoptosis . This is confirmed by a significant increase in the level of active caspase-3 . The compounds also cause accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .

Orientations Futures

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their anticancer activity and potential applications in cancer treatment . Additionally, more research is needed to fully understand the mechanism of action and the physical and chemical properties of these compounds .

Propriétés

IUPAC Name |

N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c1-15-8-9-19(16(2)10-15)27-21-18(12-26-27)22(25-14-24-21)29-13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPCBDXSSPALKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)